(4-Bromo-3-chlorophenyl)(ethyl)sulfane
CAS No.: 1005206-32-5
Cat. No.: VC2688724
Molecular Formula: C8H8BrClS
Molecular Weight: 251.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005206-32-5 |
|---|---|
| Molecular Formula | C8H8BrClS |
| Molecular Weight | 251.57 g/mol |
| IUPAC Name | 1-bromo-2-chloro-4-ethylsulfanylbenzene |
| Standard InChI | InChI=1S/C8H8BrClS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
| Standard InChI Key | LUGYTTOTPQDEFN-UHFFFAOYSA-N |
| SMILES | CCSC1=CC(=C(C=C1)Br)Cl |
| Canonical SMILES | CCSC1=CC(=C(C=C1)Br)Cl |
Introduction
Physical and Chemical Properties
Basic Properties
(4-Bromo-3-chlorophenyl)(ethyl)sulfane possesses distinct physical and chemical properties that define its behavior in various contexts. The compound has a molecular weight of 251.57 g/mol, reflecting its composition of carbon, hydrogen, bromine, chlorine, and sulfur atoms. Commercial samples typically have a purity of approximately 95% .
Table 1: Physical and Chemical Properties of (4-Bromo-3-chlorophenyl)(ethyl)sulfane
| Property | Value |
|---|---|
| CAS Number | 1005206-32-5 |
| Molecular Formula | C8H8BrClS |
| Molecular Weight | 251.57 g/mol |
| IUPAC Name | 1-bromo-2-chloro-4-ethylsulfanylbenzene |
| InChI | InChI=1S/C8H8BrClS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
| SMILES | CCSC1=CC(=C(C=C1)Br)Cl |
| PubChem Compound ID | 59350803 |
Electronic and Structural Features
The electronic characteristics of (4-Bromo-3-chlorophenyl)(ethyl)sulfane are influenced by the presence of both electron-withdrawing halogens (bromine and chlorine) and the sulfur atom with its electron-donating properties. The halogen substituents create an electron-deficient aromatic ring, while the sulfur atom contributes electron density through its lone pairs. This electronic distribution affects the compound's reactivity, particularly in nucleophilic substitution reactions and coupling processes.
The structural arrangement of atoms in this molecule creates a specific spatial orientation that influences intermolecular interactions and potential binding to biological targets. The presence of halogens increases the lipophilicity of the compound, potentially enhancing its membrane permeability – a property relevant for pharmaceutical applications.
Comparative Analysis with Structurally Related Compounds
To better understand the characteristics and potential applications of (4-Bromo-3-chlorophenyl)(ethyl)sulfane, a comparison with structurally related compounds provides valuable insights into structure-property relationships.
Table 2: Comparison of (4-Bromo-3-chlorophenyl)(ethyl)sulfane with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| (4-Bromo-3-chlorophenyl)(ethyl)sulfane | C8H8BrClS | 251.57 g/mol | Reference compound |
| (4-Bromo-3-fluorophenyl)(ethyl)sulfane | C8H8BrFS | 235.12 g/mol | Contains fluorine instead of chlorine |
| (5-Bromo-2-chlorophenyl)(methyl)sulfane | C7H6BrClS | 237.55 g/mol | Different substituent positions, methyl instead of ethyl |
| (4-Bromo-3-methoxyphenyl)(methyl)sulfane | C8H9BrOS | 233.13 g/mol | Contains methoxy group instead of chlorine, methyl instead of ethyl |
| 1-Chloro-4-(ethylthio)benzene | C8H9ClS | 172.68 g/mol | Lacks bromine substituent |
Effects of Structural Variations
The substitution patterns and identity of functional groups significantly influence the properties of these compounds:
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Halogen Effects: The replacement of chlorine with fluorine in (4-Bromo-3-fluorophenyl)(ethyl)sulfane alters the electronic properties of the aromatic ring due to the higher electronegativity of fluorine, potentially affecting its reactivity.
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Positional Isomerism: The different arrangement of substituents in (5-Bromo-2-chlorophenyl)(methyl)sulfane creates a distinct three-dimensional structure that can impact molecular recognition and binding characteristics.
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Electronic Effects: The presence of a methoxy group in (4-Bromo-3-methoxyphenyl)(methyl)sulfane introduces an electron-donating functionality, contrasting with the electron-withdrawing properties of halogens and potentially altering reactivity patterns .
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Steric Considerations: The substitution of an ethyl group with a methyl group can affect the conformational flexibility and steric hindrance around the sulfur atom, potentially influencing reactivity and binding properties.
Future Research Directions
Research on (4-Bromo-3-chlorophenyl)(ethyl)sulfane could be expanded in several directions:
Synthetic Methodology Development
Developing optimized and scalable synthetic routes for (4-Bromo-3-chlorophenyl)(ethyl)sulfane would enhance its accessibility for further research. This could include:
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Exploration of green chemistry approaches with reduced environmental impact
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Development of catalyst systems for efficient coupling reactions
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Investigation of regioselective halogenation methods to prepare the precursors
Structure-Activity Relationship Studies
Systematic modification of the structure and evaluation of resulting properties could provide valuable insights into structure-activity relationships. This could involve:
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Variation of halogen substituents and their positions
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Modification of the alkyl chain length and branching
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Introduction of additional functional groups to the aromatic ring
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Exploration of the effects of oxidation state of the sulfur atom
Application-Focused Research
Targeted investigation of potential applications could reveal valuable uses for this compound:
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Screening for specific biological activities against relevant targets
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Evaluation as a building block in pharmaceutical synthesis
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Assessment of utility in materials science applications
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Exploration as a ligand in organometallic chemistry
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